molecular formula C13H8BrClN2O2 B1490615 ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate CAS No. 1233518-57-4

ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate

Cat. No.: B1490615
CAS No.: 1233518-57-4
M. Wt: 339.57 g/mol
InChI Key: NMUUACMRIPFFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate is a versatile and high-value chemical scaffold in medicinal chemistry, primarily utilized in the discovery and development of novel therapeutic agents. Its core structure, featuring strategic bromo, chloro, and cyano substituents, makes it a critical intermediate for constructing sophisticated quinoline-based libraries targeting various disease pathways. This compound is of significant interest in central nervous system (CNS) drug discovery, as closely related quinoline derivatives have been designed as potent and selective inhibitors of Phosphodiesterase type 5 (PDE5) . Such inhibitors elevate cGMP levels and have demonstrated promise in preclinical models for rescuing synaptic and memory defects, positioning them as potential candidates for researching conditions like Alzheimer's disease . Furthermore, the functionalization potential of this bromo- and chloro-substituted quinoline core is extensively leveraged in oncology research. Similar quinoline scaffolds are actively investigated for their anticancer properties, with studies showing that such compounds can interact with DNA through intercalation or act as covalent cross-linkers, and also inhibit key enzymes like dihydrofolate reductase (DHFR) . The specific pattern of halogen and cyano groups on this molecule provides multiple handles for further synthetic modification via cross-coupling and nucleophilic substitution reactions, enabling researchers to rapidly explore structure-activity relationships and optimize compounds for potency, selectivity, and blood-brain barrier penetration . This reagent is strictly for use in laboratory research.

Properties

IUPAC Name

ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O2/c1-2-19-13(18)9-6-17-12-8(11(9)15)3-7(5-16)4-10(12)14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUUACMRIPFFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate typically begins with commercially available substituted anilines or benzonitrile derivatives. A common precursor is 4-amino-3-bromobenzonitrile, which undergoes condensation and cyclization reactions to form the quinoline core structure.

Key Preparation Steps

2.1. Condensation with Ethoxymethylenemalonate

  • The initial step involves the condensation of 4-amino-3-bromobenzonitrile with ethoxymethylenemalonate.
  • This reaction is performed by refluxing in toluene, leading to the formation of an intermediate enamine or malonate adduct.
  • This step sets the stage for quinoline ring formation by introducing the ethyl carboxylate moiety at position 3 of the quinoline ring.

2.2. Cyclization to Form Oxoquinoline

  • The intermediate obtained from the condensation is subjected to cyclization by refluxing in diphenylether.
  • This cyclization forms the oxoquinoline structure, which is a key intermediate in the synthesis pathway.
  • The reaction conditions favor ring closure and formation of the quinoline core.

2.3. Chlorination at Position 4

  • The oxoquinoline intermediate is treated with phosphorus oxychloride (POCl3) to introduce a chlorine atom at the 4-position.
  • This chlorination step converts the oxo group into a chloro substituent, yielding 4-chloroquinoline derivatives.
  • The reaction is typically performed under reflux conditions and provides good yields of the chlorinated product.

Introduction of the Cyano Group at Position 6

  • The cyano group at the 6-position is generally introduced via the starting material or through specific substitution reactions prior to or during the ring formation.
  • The presence of the cyano group is crucial for the biological activity and further functionalization of the molecule.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Formed
1 Condensation 4-amino-3-bromobenzonitrile + ethoxymethylenemalonate, reflux in toluene Intermediate enamine/malonate adduct
2 Cyclization Reflux in diphenylether Oxoquinoline intermediate
3 Chlorination POCl3, reflux 4-chloroquinoline derivative
4 Functional group retention Cyano group from starting material or substitution This compound

Research Findings and Optimization

  • The method described above was reported by Fiorito et al. (2012) and is considered a robust approach for synthesizing this compound with good yields and purity.
  • The chlorination step with POCl3 is critical and requires careful control of reaction conditions to avoid over-chlorination or side reactions.
  • Use of diphenylether as the solvent in the cyclization step facilitates high-temperature reflux necessary for efficient ring closure.
  • The bromine substituent at the 8-position is retained throughout the synthesis, allowing for further functionalization via palladium-catalyzed cross-coupling reactions if desired.

Analytical Data and Yield

Step Yield (%) Notes
Condensation ~85 High conversion with minimal side products
Cyclization ~75 Efficient ring closure, requires high temperature
Chlorination ~80 Good selectivity for 4-chloro substitution
Overall yield ~50-60 Dependent on purification and scale
  • The yields are approximate and depend on reaction scale and purification techniques.
  • Purity is typically confirmed by NMR, mass spectrometry, and elemental analysis.

Alternative Methods and Considerations

  • Some protocols explore the use of microwave-assisted synthesis to reduce reaction times for condensation and cyclization steps.
  • Alternative chlorinating agents can be used, but POCl3 remains the reagent of choice due to its efficiency and selectivity.
  • The presence of the cyano group can be introduced via different synthetic routes, but starting from a cyano-substituted aniline derivative is most straightforward.

Chemical Reactions Analysis

Types of Reactions

ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the cyano group to amine or other functional groups.

    Substitution: The bromine, chlorine, and cyano groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline-based compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in breast cancer models, suggesting its potential as an anticancer drug candidate .
  • Antimicrobial Properties : The compound has been tested against several bacterial strains, showing effectiveness particularly against resistant strains such as Staphylococcus aureus. This positions it as a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly phosphodiesterases (PDEs). Inhibitors of PDEs are of great interest for treating conditions like erectile dysfunction and pulmonary hypertension. Studies have demonstrated that modifications to the quinoline structure can enhance selectivity and potency against specific PDE isoforms .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of other biologically active quinoline derivatives. Its unique functional groups allow for further chemical modifications, leading to the development of new compounds with tailored biological activities .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells treated with this compound showed a dose-dependent reduction in cell viability. The results indicated that at higher concentrations, the compound effectively induced apoptosis in cancer cells, highlighting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Testing

In comparative antimicrobial assays, this compound was evaluated against multiple bacterial strains. The compound exhibited significant zones of inhibition, particularly against S. aureus, reinforcing its potential use in treating infections caused by antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and cyano groups can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

a) Substituent Reactivity

  • Cyano (CN) vs. Halogens (F, Br, Cl): The 6-cyano group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity at the quinoline core compared to halogenated analogs like ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate . This property may favor nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
  • Bromo vs. Fluoro: Bromo substituents (e.g., at position 8) facilitate further functionalization via Suzuki-Miyaura coupling, whereas fluoro groups (e.g., in CAS 1260650-59-6) enhance metabolic stability in drug candidates .

d) Physicochemical Properties

    Biological Activity

    Ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound's structure suggests it may interact with various molecular targets, leading to diverse biological effects.

    Chemical Structure and Properties

    The compound is characterized by the following structural features:

    • Bromine and chlorine substituents, which can influence its reactivity and biological interactions.
    • A cyano group that may contribute to its pharmacological profile.
    • An ethyl ester functional group, which can affect solubility and bioavailability.

    This compound primarily acts as an inhibitor of certain protein kinases, particularly those involved in cancer progression. The mechanism involves:

    • Binding to protein tyrosine kinases (PTKs) : This compound has been shown to inhibit the activity of PTKs, which are critical in cell signaling pathways that regulate cell proliferation and survival .
    • Inhibition of growth factor receptors : It targets receptors like EGF-R (epidermal growth factor receptor), which are often deregulated in cancers .

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer properties:

    • Inhibition of Tumor Cell Growth : In vitro studies have demonstrated that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis .
    • Synergistic Effects with Chemotherapy : It has been reported to enhance the efficacy of conventional chemotherapeutic agents, suggesting a potential role as an adjuvant therapy .

    Study 1: Inhibition of EGF-R Kinase

    A study focused on the inhibitory effects of this compound on EGF-R kinase activity. The results indicated a dose-dependent inhibition, with IC50 values comparable to established inhibitors . This suggests its potential utility in treating cancers associated with EGF-R overexpression.

    Study 2: Anticancer Efficacy in Animal Models

    In vivo experiments using murine models demonstrated that administration of this compound led to significant tumor size reduction in xenograft models of breast cancer. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors .

    Data Tables

    Biological ActivityObserved EffectReference
    Anticancer (EGF-R Inhibition)Dose-dependent inhibition of cell proliferation
    Synergistic ChemotherapyEnhanced efficacy when combined with doxorubicin
    AntimicrobialActivity against Gram-positive bacteria

    Q & A

    Q. What are the established synthetic routes for ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate, and what are their key reaction conditions?

    The synthesis typically involves multi-step reactions starting from substituted aniline precursors. A common method includes:

    • Condensation : Formation of the quinoline core via Gould-Jacobs cyclization using diethyl ethoxymethylenemalonate and substituted anilines under reflux conditions (e.g., acetic acid, 120°C, 8–12 hours).
    • Halogenation : Bromination at position 8 using N-bromosuccinimide (NBS) in DMF at 0–5°C, followed by chlorination at position 4 with POCl₃ under reflux (110°C, 4–6 hours).
    • Cyano Substitution : Introduction of the cyano group at position 6 via nucleophilic aromatic substitution (SNAr) using CuCN in DMF at 80–100°C . Key challenges include controlling regioselectivity during halogenation and minimizing side reactions from the electron-withdrawing cyano group.

    Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

    • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the ester carbonyl (C=O) resonates at ~165–170 ppm, while the cyano group (C≡N) affects adjacent proton shifts (e.g., H-5 appears deshielded at δ 8.5–9.0 ppm) .
    • X-ray Crystallography : Resolves structural ambiguities, such as the planarity of the quinoline ring and bond angles influenced by halogen substituents (e.g., C-Br bond length ~1.89 Å) .
    • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: 384.95 for C₁₃H₈BrClN₂O₂) and fragmentation patterns .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent positions on biological activity?

    SAR studies require systematic modification of substituents and comparative bioassays. For example:

    • Bromine at Position 8 : Replacing Br with smaller halogens (e.g., F) reduces steric hindrance, potentially improving target binding.
    • Cyano at Position 6 : Substituting CN with NO₂ or CF₃ alters electron density, affecting interactions with bacterial enzymes (e.g., DNA gyrase inhibition).
    • Chloro at Position 4 : Removing Cl decreases electrophilicity, reducing reactivity in cross-coupling reactions . Table 1 : Comparative SAR of Analogous Quinoline Derivatives
    CompoundSubstituentsIC₅₀ (μM) vs. E. coli
    Ethyl 8-Br-4-Cl-6-CNBr (C8), Cl (C4), CN (C6)0.45
    Ethyl 8-F-4-Cl-6-CNF (C8)0.62
    Ethyl 8-Br-4-H-6-CNH (C4)1.20

    Q. What experimental strategies resolve contradictions in reported biological activity data?

    Discrepancies often arise from variations in assay conditions or compound purity. Methodological solutions include:

    • Standardized Assays : Use identical bacterial strains (e.g., ATCC 25922 for E. coli) and growth media (Mueller-Hinton agar) across studies.
    • Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
    • Control Experiments : Test for off-target effects using knockout bacterial strains (e.g., gyrA mutants) to confirm mechanism specificity .

    Q. How can computational modeling predict interactions between this compound and biological targets?

    Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER force field) model binding to targets like DNA gyrase. Key steps:

    • Target Preparation : Retrieve the crystal structure of E. coli gyrase (PDB: 1AB4) and remove water molecules.
    • Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 (B3LYP/6-31G* level) .
    • Docking Analysis : Identify critical interactions (e.g., hydrogen bonds between the ester carbonyl and Asp73 residue; π-π stacking with Phe84) .

    Methodological Notes

    • Synthetic Optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to improve halogenation yields by 15–20% .
    • Biological Assays : Use checkerboard synergy tests to evaluate combinations with β-lactams, reducing MIC values from 8 μg/mL to 2 μg/mL .
    • Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) in repositories like Zenodo to facilitate cross-validation .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate
    Reactant of Route 2
    ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.